molecular formula C28H25ClN4O3 B12162880 4-chloro-N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide

4-chloro-N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide

Cat. No.: B12162880
M. Wt: 501.0 g/mol
InChI Key: KJCMMVGHEGUFMW-XHPQRKPJSA-N
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Description

4-chloro-N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide is a complex organic compound that features a variety of functional groups, including an imidazole ring, a phenoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling and chlorination steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the phenoxy group.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: The chloro group in the benzamide moiety can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under mild conditions.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring and phenoxy group.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

    Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: The compound can serve as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The imidazole ring may play a crucial role in binding to metal ions or active sites of enzymes, while the phenoxy and benzamide groups may contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a benzimidazole moiety.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

Uniqueness

4-chloro-N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H25ClN4O3

Molecular Weight

501.0 g/mol

IUPAC Name

4-chloro-N-[(Z)-3-(3-imidazol-1-ylpropylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C28H25ClN4O3/c29-23-12-10-22(11-13-23)27(34)32-26(28(35)31-14-5-16-33-17-15-30-20-33)19-21-6-4-9-25(18-21)36-24-7-2-1-3-8-24/h1-4,6-13,15,17-20H,5,14,16H2,(H,31,35)(H,32,34)/b26-19-

InChI Key

KJCMMVGHEGUFMW-XHPQRKPJSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C(/C(=O)NCCCN3C=CN=C3)\NC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C(=O)NCCCN3C=CN=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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